molecular formula C25H19NO7 B3513502 6-(4-methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 3-nitrobenzoate

6-(4-methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 3-nitrobenzoate

Cat. No.: B3513502
M. Wt: 445.4 g/mol
InChI Key: QZESVNXPYHKNRW-UHFFFAOYSA-N
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Description

6-(4-methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 3-nitrobenzoate is a useful research compound. Its molecular formula is C25H19NO7 and its molecular weight is 445.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 445.11615195 g/mol and the complexity rating of the compound is 836. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 6-(4-methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 3-nitrobenzoate is a complex organic molecule that has garnered attention for its potential biological activities. Its unique structure, characterized by a cycloheptafuran core and various substituents, suggests a range of possible pharmacological effects. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and potential therapeutic applications based on available research.

Chemical Structure and Properties

The molecular formula of this compound is C₁₉H₁₉N₁O₅ with a molecular weight of approximately 345.36 g/mol. The presence of the methoxyphenyl and nitrobenzoate groups contributes to its chemical reactivity and biological profile.

Property Value
Molecular FormulaC₁₉H₁₉N₁O₅
Molecular Weight345.36 g/mol
Key Functional GroupsMethoxy, Nitro
Structural FeaturesCycloheptafuran core

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:

  • Formation of the cycloheptafuran core through cyclization reactions.
  • Introduction of substituents such as the methoxyphenyl and nitrobenzoate groups via electrophilic aromatic substitution or coupling reactions.
  • Purification and characterization using techniques like NMR and mass spectrometry.

Antioxidant Activity

Preliminary studies indicate that compounds structurally similar to this compound exhibit significant antioxidant properties. The antioxidant activity can be measured using various assays, including DPPH radical scavenging tests. For instance, related compounds have shown IC50 values ranging from 16.97 to 21.40 µg/mL in scavenging assays, indicating potent antioxidant capabilities .

Anticancer Activity

Research has demonstrated that derivatives of this compound possess anticancer properties. In vitro studies on cancer cell lines have shown that these compounds can inhibit cell proliferation effectively. For example, one study reported a growth inhibition rate of approximately 44.59% against CCRF-CEM (Leukemia) cell lines . The mechanism may involve the induction of apoptosis or cell cycle arrest.

Anti-diabetic Activity

In vivo studies have indicated potential anti-diabetic effects, particularly in models induced by streptozotocin. Compounds similar to this one have shown significant reductions in blood glucose levels, with some achieving up to 59.15% reduction in diabetic rats . This suggests a possible role in managing hyperglycemia.

Case Studies

Several case studies highlight the biological activities associated with compounds similar to this compound:

  • Study on Antioxidant Properties : A series of synthesized derivatives were tested for their antioxidant activity using the DPPH method. The most effective compound exhibited an IC50 value comparable to known antioxidants.
  • Anticancer Screening : Compounds were screened against the NCI 60 cell line panel, revealing moderate to significant growth inhibition across various cancer types.
  • Diabetes Management : In diabetic rat models, administration of related compounds resulted in notable decreases in blood glucose levels, suggesting potential for therapeutic use in diabetes management.

Properties

IUPAC Name

[6-(4-methoxyphenyl)-1,3-dimethyl-8-oxocyclohepta[c]furan-4-yl] 3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19NO7/c1-14-23-21(27)12-18(16-7-9-20(31-3)10-8-16)13-22(24(23)15(2)32-14)33-25(28)17-5-4-6-19(11-17)26(29)30/h4-13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZESVNXPYHKNRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC(=CC(=O)C2=C(O1)C)C3=CC=C(C=C3)OC)OC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 3-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
6-(4-methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 3-nitrobenzoate
Reactant of Route 3
Reactant of Route 3
6-(4-methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 3-nitrobenzoate
Reactant of Route 4
Reactant of Route 4
6-(4-methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 3-nitrobenzoate
Reactant of Route 5
Reactant of Route 5
6-(4-methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 3-nitrobenzoate
Reactant of Route 6
6-(4-methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 3-nitrobenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.